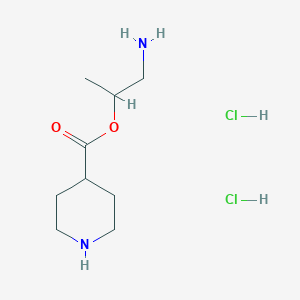

![molecular formula C13H15ClN2O2S B1520937 [2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid hydrochloride CAS No. 1185292-96-9](/img/structure/B1520937.png)

[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid hydrochloride

Descripción general

Descripción

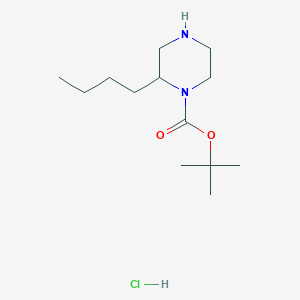

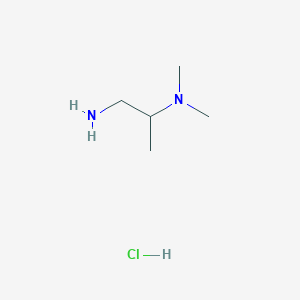

“[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid hydrochloride” is a chemical compound with the CAS Number: 1185292-96-9 and a molecular weight of 298.79 . Its IUPAC name is [2-amino-4- (4-ethylphenyl)-1,3-thiazol-5-yl]acetic acid hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14N2O2S.ClH/c1-2-8-3-5-9 (6-4-8)12-10 (7-11 (16)17)18-13 (14)15-12;/h3-6H,2,7H2,1H3, (H2,14,15) (H,16,17);1H .Physical And Chemical Properties Analysis

The compound has a molecular weight of 298.79 . More detailed physical and chemical properties are not available in the current data.Aplicaciones Científicas De Investigación

Thiazole Derivatives Synthesis and Properties

- Synthetic Routes and Structural Properties : A study by Issac and Tierney (1996) discusses the synthesis and spectroscopic properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, derived from the reaction of chloral with substituted anilines followed by treatment with thioglycolic acid. This research illustrates the structural diversity and complexity achievable with thiazole derivatives, hinting at their potential utility in designing compounds with specific properties for scientific applications (Issac & Tierney, 1996).

Antimicrobial and Environmental Applications

- Antimicrobial Properties of Parabens : Although not directly related to thiazole, the study by Haman et al. (2015) on parabens highlights the importance of organic compounds with potential antimicrobial properties. Parabens, like some thiazole derivatives, show effectiveness against a broad spectrum of microorganisms, suggesting that thiazole-based compounds could also be explored for antimicrobial applications (Haman et al., 2015).

Corrosion Inhibition

- Organic Corrosion Inhibitors : Goyal et al. (2018) review the use of organic acids, including thiazole derivatives, as corrosion inhibitors in acidic solutions, highlighting their importance in industrial cleaning and maintenance. Such applications underscore the utility of thiazole compounds in protecting metals against corrosion, thus extending their life and maintaining their integrity in industrial settings (Goyal et al., 2018).

Toxicity and Environmental Impact

- Toxicity Evaluation of Chemical Compounds : Ashby et al. (1978) evaluated the potential carcinogenicity of thiophene analogues, providing a methodology that could be applied to study the safety profiles of thiazole derivatives. Such studies are critical for assessing the environmental and health impacts of new chemical entities before their widespread application (Ashby et al., 1978).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with a similar 2-aminothiazole scaffold have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activity.

Mode of Action

Compounds with a similar 2-aminothiazole scaffold have been found to interact with their targets in a variety of ways, leading to changes in cellular function .

Biochemical Pathways

Compounds with a similar 2-aminothiazole scaffold have been found to affect a wide range of pathways, leading to diverse downstream effects .

Result of Action

Compounds with a similar 2-aminothiazole scaffold have been found to have diverse biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects .

Propiedades

IUPAC Name |

2-[2-amino-4-(4-ethylphenyl)-1,3-thiazol-5-yl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S.ClH/c1-2-8-3-5-9(6-4-8)12-10(7-11(16)17)18-13(14)15-12;/h3-6H,2,7H2,1H3,(H2,14,15)(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJVOJGZKCTKMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=C(SC(=N2)N)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1520856.png)

![1-methyl-5-[(methylamino)carbonyl]-1H-pyrrole-3-sulfonyl chloride](/img/structure/B1520872.png)

![N-{[4-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B1520873.png)